molecular formula C10H9NO3 B193000 N-(2-Hydroxyethyl)phthalimide CAS No. 3891-07-4

N-(2-Hydroxyethyl)phthalimide

Cat. No. B193000
CAS RN: 3891-07-4
M. Wt: 191.18 g/mol
InChI Key: MWFLUYFYHANMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Hydroxyethyl)phthalimide” is a precursor for chloromethyl ethers used in the synthesis of purine acyclic nucleosides .


Synthesis Analysis

The synthesis of “N-(2-Hydroxyethyl)phthalimide” involves the reaction of N-(2-hydroxyethyl) phthalimide with acrylic acid and polymerisation of the resulting monomer . It is also used in the preparation of amine nucleosides for coupling into non-anionic, anti-sense oligonucleosides .


Molecular Structure Analysis

The molecular formula of “N-(2-Hydroxyethyl)phthalimide” is C10H9NO3, with an average mass of 191.183 Da . It is a white to almost white powder to crystal .


Chemical Reactions Analysis

“N-(2-Hydroxyethyl)phthalimide” is involved in the exchange reactions of the resulting polymer with amines and hydroxy compounds . It is also used in the synthesis of purine acyclic nucleosides .


Physical And Chemical Properties Analysis

“N-(2-Hydroxyethyl)phthalimide” is a white to almost white powder to crystal . It has a melting point of 128.0 to 131.0 °C .

Scientific Research Applications

Synthesis of Purine Acyclic Nucleosides

N-(2-Hydroxyethyl)phthalimide: is used as a precursor in the synthesis of chloromethyl ethers, which are crucial intermediates for creating purine acyclic nucleosides . These nucleosides have significant applications in antiviral therapies, particularly in the treatment of diseases like herpes and HIV.

Organic Building Blocks

This compound serves as an organic building block in the construction of complex molecules. Its reactive sites allow for various chemical modifications, making it a versatile reagent in organic synthesis .

Peptide Synthesis

In peptide synthesis, N-(2-Hydroxyethyl)phthalimide can be employed to introduce protecting groups that safeguard the amino acid functionalities during the coupling process . This is essential for the production of peptides with precise sequences.

Medicinal Chemistry

The compound’s structure is similar to that of phthalimide-based drugs, such as thalidomide. Researchers can modify N-(2-Hydroxyethyl)phthalimide to develop new pharmaceuticals with potential therapeutic effects .

Safety and Hazards

“N-(2-Hydroxyethyl)phthalimide” causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)phthalimide (HEM) primarily targets proteins with active hydrogen-containing compounds . One of its main targets is the thiol group of cysteine residues in proteins .

Mode of Action

HEM is an electrophilic compound that can react with nucleophilic, active hydrogen-containing compounds to form covalent bonds . Specifically, it can react with the thiol group of cysteine residues in proteins, leading to protein cross-linking . This reaction changes the structure and function of the proteins, allowing for protein modification and exploration .

Biochemical Pathways

The primary biochemical pathway affected by HEM involves the cross-linking of proteins. This process can alter the structure and function of proteins, leading to changes in cellular processes that depend on these proteins . The downstream effects of these changes can vary widely depending on the specific proteins and processes involved.

Result of Action

The primary result of HEM’s action is the modification of proteins through cross-linking . This can lead to changes in the structure and function of these proteins, potentially affecting a wide range of cellular processes. The specific effects would depend on the proteins that are modified and the nature of the modifications.

properties

IUPAC Name

2-(2-hydroxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFLUYFYHANMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063225
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)phthalimide

CAS RN

3891-07-4
Record name N-(2-Hydroxyethyl)phthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3891-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxyethyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-HYDROXYETHYL)PHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61842K53O1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Potassium phthalimide 2 (2.7 g, 14.6 mmol) was added to a solution of bromoethanol 1 in N,N-dimethylformamide (12 mL, 14.1 mmol). After stirring for 12 h at 70° C., the mixture was concentrated and then diluted with dichloromethane (100 mL). After removal of solids by filtration, the organic layer was washed with water, dried, and concentrated. The concentrate was purified by flash column chromatography (3:2 to 2:3 hexane-ethyl acetate) to give compound 3 as a white solid (1.19 g, 44.12%) having an RF of 0.22 (3:2 hexane-ethyl acetate). See FIG. 5.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Yield
44.12%

Synthesis routes and methods II

Procedure details

(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine ##STR12## 1) A 6.11 g portion of ethanolamine and 14.81 g of phthalic anhydride were stirred in 100 ml of toluene for 3 hours with heating. After concentration of the reaction solution, a residue was crystallized from chloroform, collected by filtration and then dried to yield 17.2 g of white 2-phthalimidoethanol.
Name
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2-aminoethanol (41 g, 0.67 mol) and isobenzofuran-1,3-dione (100 g, 0.52 mol) in toluene (300 mL) was refluxed for 12 hours. Volatiles were distilled out to give a residue, which was purified by re-crystallization from chloroform/hexane (v/v, 1:6) to afford 126 as a white solid (110 g, 85%). (ES, m/z) [M+H]+ 192.0; 1H NMR (300 MHz, CDCl3) δ 7.84-7.90 (m, 2H), 7.71-7.77 (m, 2H), 3.87-3.93 (m, 4H), 2.10 (br, 1H).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyethyl)phthalimide
Reactant of Route 3
N-(2-Hydroxyethyl)phthalimide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxyethyl)phthalimide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxyethyl)phthalimide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxyethyl)phthalimide

Q & A

Q1: What are the common methods for synthesizing N-(2-Hydroxyethyl)phthalimide?

A1: N-(2-Hydroxyethyl)phthalimide can be synthesized via several methods:

  • Gabriel Synthesis: This method utilizes the reaction of potassium phthalimide with 2-chloroethanol at elevated temperatures (90°C) in dimethylformamide (DMF) solvent. [] Researchers have investigated the impact of reaction parameters like temperature, time, reactant ratios, and solvents on the yield. []
  • Microwave Irradiation: This alternative approach involves reacting phthalic anhydride directly with ethanolamine under microwave irradiation. [] This method boasts reduced reaction times and high yields under optimized conditions. []

Q2: What makes N-(2-Hydroxyethyl)phthalimide a versatile building block in organic synthesis?

A2: The presence of both the phthalimide group and the hydroxyl group within its structure contributes to its versatility.

  • Exchange Reactions: Poly-2-(N-phthalimido)ethyl acrylate, synthesized from N-(2-Hydroxyethyl)phthalimide, readily undergoes exchange reactions with hydroxy and amino compounds. [, ] This property makes it valuable for generating diverse polymers and potentially for developing polymer-drug conjugates. [, ]
  • Esterification Reactions: N-(2-Hydroxyethyl)phthalimide reacts with various acids, such as acrylic acid and methacrylic acid, to yield corresponding acrylate and methacrylate monomers. [, , ] These monomers can be further polymerized, creating polymers with modified properties. [, ]

Q3: How is N-(2-Hydroxyethyl)phthalimide utilized in the development of potentially bioactive compounds?

A3: N-(2-Hydroxyethyl)phthalimide serves as a key intermediate in synthesizing various compounds with potential biological activities:

  • Purine Acyclic Nucleosides: Researchers have explored using N-(2-Hydroxyethyl)phthalimide as a precursor to synthesize nitrogen analogs of the antiviral drug acyclovir (Zovirax). [] This involves reacting its chloromethyl ether derivative with protected guanine or diaminopurine followed by deprotection to yield compounds like 9-[(2-aminoethoxy)methyl]guanine, exhibiting antiviral activity against Herpes Simplex Virus Type 1. []
  • Bis-Phthalimide and Thalidomide Esters: Esterification of trimellitic anhydride chloride with N-(2-Hydroxyethyl)phthalimide generates novel cyclic imide-ester derivatives. [] These derivatives are further reacted with amino acids, producing hybrid structures with substituted N,N-bis-phthalimide and phthalimide-thalidomide moieties, some demonstrating in vitro cytotoxic activity against Hep-G2 and MCF-7 cancer cell lines. []

Q4: Has the kinetic and mechanistic behavior of N-(2-Hydroxyethyl)phthalimide in oxidation reactions been investigated?

A4: Yes, researchers have studied the oxidation of N-(2-Hydroxyethyl)phthalimide by various oxidants:

  • Cerium(IV) Oxidation: In the presence of a ruthenium(III) catalyst, N-(2-Hydroxyethyl)phthalimide undergoes oxidation by Cerium(IV) in acidic media. [] This reaction yields N-methylphthalimide and formaldehyde as products. [] Kinetic studies revealed first-order dependence on Cerium(IV) concentration and fractional order dependence on both substrate and catalyst concentration. []
  • Halogen Oxidant (e.g., N-bromosuccinimide): Studies have also explored the kinetics and mechanism of N-(2-Hydroxyethyl)phthalimide oxidation by +1 halogen oxidants in acidic media. []

Q5: Are there any studies exploring the applications of N-(2-Hydroxyethyl)phthalimide in material science?

A5: Yes, N-(2-Hydroxyethyl)phthalimide has been utilized in developing environmentally friendly epoxy resins:

  • Renewable Epoxy Resins: Researchers have investigated incorporating N-(2-Hydroxyethyl)phthalimide into epoxy resins derived from renewable resources like sunflower, soybean, and linseed oils. [] The resulting modified epoxy compounds, possessing both oxirane rings and phthalimide groups, exhibited enhanced mechanical properties, chemical resistance, and potential for use in surface coatings. []

Q6: What analytical techniques are commonly employed in studying N-(2-Hydroxyethyl)phthalimide and its derivatives?

A6: Various spectroscopic and analytical techniques are utilized to characterize N-(2-Hydroxyethyl)phthalimide, its intermediates, and products:

  • Spectroscopy: Infrared (IR) spectroscopy helps in identifying functional groups and structural changes. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 31P-NMR, provides detailed structural information. []
  • Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is used for product identification and analysis. []
  • Elemental Analysis: This technique confirms the elemental composition of synthesized compounds. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.